molecular formula C20H27N3O B6577026 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide CAS No. 946345-21-7

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide

Cat. No.: B6577026
CAS No.: 946345-21-7
M. Wt: 325.4 g/mol
InChI Key: DWLSVBRSBZNLPV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide is a benzamide derivative featuring dual dimethylamino groups at the ethyl chain and the para-position of the phenyl ring.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-15-6-8-17(9-7-15)20(24)21-14-19(23(4)5)16-10-12-18(13-11-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLSVBRSBZNLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N,N-dimethylethylenediamine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the benzamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is a common feature among analogs, but substitutions critically alter physicochemical and biological properties:

Compound Name Substituents on Benzamide Amino Group Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-methyl Dimethylamino (x2) 395.52* High solubility, electron-donating groups
G500-0036 (3-fluorobenzamide) 3-fluoro Dimethylamino (x2) 379.46* Increased electronegativity, enhanced dipole interactions
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide 4-ethyl Diethylamino 310.44 Higher lipophilicity, altered metabolic stability
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo Nitro (electron-withdrawing) 335.13 Reduced solubility, electron-deficient aromatic system

*Calculated based on molecular formulas.

  • Electron-Donating vs. In contrast, nitro and bromo substituents in create electron-deficient systems, which may favor interactions with nucleophilic regions .
  • Alkyl Chain Variations : Ethyl substituents in increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Structural Complexity and Functional Diversity

  • This may broaden applications in kinase inhibition or DNA intercalation compared to the target compound’s simpler structure .
  • Naphthoyl and Spiro Derivatives (): Compounds with naphthalene or spiro systems (e.g., 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one) introduce extended π-systems, favoring π-π stacking interactions in biological targets .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide, often referred to as a synthetic compound within the category of designer drugs, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4C_{19}H_{24}N_4, with a molecular weight of 320.42 g/mol. Its structure includes two dimethylamino groups attached to a phenyl ring and a methylbenzamide moiety, contributing to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC19H24N4
Molecular Weight320.42 g/mol
Boiling PointNot available
Flash PointNot available
DensityNot available
LogPNot available

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a potent inhibitor of certain receptors, particularly in the central nervous system (CNS).

  • Receptor Interaction : The compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in synaptic clefts.

Pharmacological Studies

Research has indicated several pharmacological effects associated with this compound:

  • Analgesic Effects : Some studies have shown that compounds similar to this compound can produce analgesic effects comparable to traditional opioids.
  • Antidepressant Activity : Evidence suggests potential antidepressant-like effects in animal models, possibly linked to serotonin receptor modulation.

Case Studies

  • Acute Intoxication : A documented case involved acute intoxication due to the combined use of this compound and fentanyl. The patient exhibited severe CNS depression, highlighting the compound's potency and the risks associated with its misuse .
  • Comparative Studies : In comparative studies with other synthetic opioids, this compound demonstrated significant binding affinity to opioid receptors, suggesting a profile that warrants further investigation .

In Vitro Studies

Recent in vitro studies have explored the compound's effects on various cell lines:

  • Cell Viability Assays : The compound was tested on human cancer cell lines, showing cytotoxic effects at micromolar concentrations.
  • Neurotransmitter Release : Experiments indicated that it could enhance dopamine release in neuronal cultures, suggesting a mechanism by which it could exert stimulant effects.

In Vivo Studies

In vivo studies have been limited but suggest promising results:

  • Behavioral Tests : Animal models treated with the compound displayed increased locomotor activity, indicative of stimulant properties.
  • Pain Models : In pain models, the compound showed efficacy comparable to established analgesics, warranting further exploration into its therapeutic potential.

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